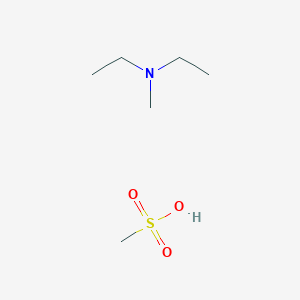

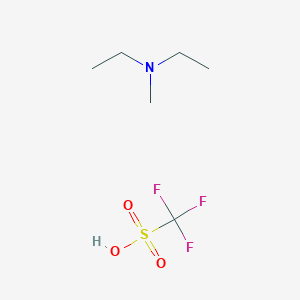

Diethylmethylammonium methanesulfonate

Übersicht

Beschreibung

Diethylmethylammonium methanesulfonate, also known as DEMA OMs, is a chemical compound with the sum formula C6H17NO3S . It has a molecular weight of 183.27 . It is a protic ionic liquid .

Molecular Structure Analysis

The sum formula of this compound is C6H17NO3S . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Chemical Reactions Analysis

A physicochemical study of this compound under anhydrous conditions was conducted . The study involved differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and broadband dielectric spectroscopy (BDS) .Physical and Chemical Properties Analysis

This compound has a melting point of less than room temperature . It has a viscosity of 111 cP at 25 °C and a density of 1.12 g/cm³ at 38 °C . Its conductivity is 6.20 mS/cm at 40 °C .Wissenschaftliche Forschungsanwendungen

Protic Ionic Liquid Applications Diethylmethylammonium methanesulfonate, identified as a protic ionic liquid, has been analyzed using various methods like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and others to understand its physicochemical properties under anhydrous conditions. This comprehensive study is essential for applications in areas where its intrinsic properties are critical (Pan et al., 2020).

Fuel Cell Development Research has demonstrated that this compound functions effectively as a proton conductor and is suitable for use as an electrolyte in fuel cells. This includes non-humidified fuel cells operated at temperatures higher than 100°C, showing its potential in energy technology (Lee, Yasuda, & Watanabe, 2010).

Electrochemical Applications The electrochemical behavior of this compound has been studied in the context of hydrogen storage alloys and batteries. Its role as an electrolyte in hydrogen electrosorption processes and its interaction with other compounds like palladium nanoparticles demonstrate its importance in advanced battery technology (Hubkowska et al., 2023).

Leaching Applications Methanesulfonic acid, a related compound to this compound, has been used to leach copper from chalcopyrite, demonstrating the potential for this compound in similar metallurgical applications. Its use with hydrogen peroxide as an oxidant has achieved significant extraction efficiencies (Ahn, Wu, & Lee, 2019).

Environmental and Industrial Applications The related methanesulfonic acid's properties, such as low toxicity and high solubility of metal methanesulfonates, suggest similar potential environmental and industrial applications for this compound, especially in electrochemical processes (Gernon, Wu, Buszta, & Janney, 1999).

Chemical Analysis and Detection In pharmaceuticals, the determination of impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is crucial. Studies have developed high-performance liquid chromatography methods for this purpose, which could be adapted for analyzing this compound (Zhou et al., 2017).

Material Science and Chemistry Research on sulfonate-phosphonate ligands and their reactions with compounds like diethyltin(methoxy)methanesulfonate reveals insights into the complex chemical interactions and potential applications in material science and synthetic chemistry (Shankar et al., 2011).

Wirkmechanismus

Target of Action

Diethylmethylammonium methanesulfonate, also known as [DEMA][OMs], is a protic ionic liquid

Mode of Action

The mode of action of [DEMA][OMs] is primarily through its physicochemical properties. It has been studied under anhydrous conditions using various techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and broadband dielectric spectroscopy (BDS) . The proton conduction in [DEMA][OMs] is assumed to be dominated by the vehicle mechanism above the melting/freezing point . Below the melting/freezing point, the proton conduction is most likely governed by the proton hopping mechanism .

Pharmacokinetics

The physicochemical properties of [dema][oms], such as its melting point, freezing point, and conductivity, have been studied . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

The action of [DEMA][OMs] can be influenced by environmental factors. For instance, the presence of water has been found to have a non-negligible influence on the physicochemical properties of [DEMA][OMs] . Therefore, reducing water content as much as possible is important for studying the “intrinsic” properties of protic ionic liquids like [DEMA][OMs] .

Safety and Hazards

Diethylmethylammonium methanesulfonate is a substance not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with skin and eyes, and not to inhale the substance . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Eigenschaften

IUPAC Name |

N-ethyl-N-methylethanamine;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.CH4O3S/c1-4-6(3)5-2;1-5(2,3)4/h4-5H2,1-3H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXRVURMRBHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)